
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride is a synthetic organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of a pyrazole ring attached to an oxolane ring, which is further substituted with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to the Oxolane Ring: The pyrazole ring is then attached to the oxolane ring through an ether linkage. This can be achieved by reacting the pyrazole with an oxolane derivative in the presence of a suitable base.
Introduction of the Amine Group: The amine group is introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated oxolane derivative.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine
In medicine, (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine may have potential therapeutic applications. It could be investigated for its activity against various diseases, including its role as an enzyme inhibitor or receptor agonist/antagonist.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties make it suitable for various applications, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine: A similar compound with slight structural variations.
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;monohydrochloride: A related compound with a different salt form.
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;hydrobromide: Another related compound with a different halide salt.
Uniqueness
The uniqueness of (3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride lies in its specific stereochemistry and the presence of the dihydrochloride salt. These features may confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H15Cl2N3O2 |
|---|---|
Peso molecular |
256.13 g/mol |
Nombre IUPAC |
(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-3-6(2-10-11)13-8-5-12-4-7(8)9;;/h2-3,7-8H,4-5,9H2,1H3;2*1H/t7-,8+;;/m0../s1 |
Clave InChI |
LVKAVVRNJJNZFV-OXOJUWDDSA-N |
SMILES isomérico |
CN1C=C(C=N1)O[C@@H]2COC[C@@H]2N.Cl.Cl |
SMILES canónico |
CN1C=C(C=N1)OC2COCC2N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


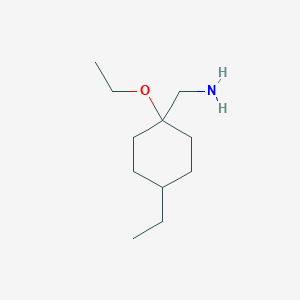
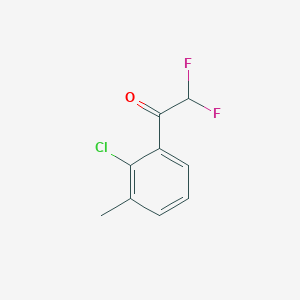
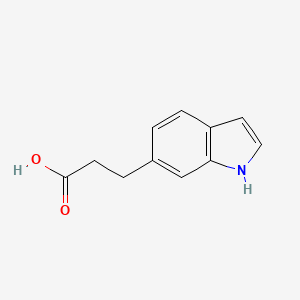
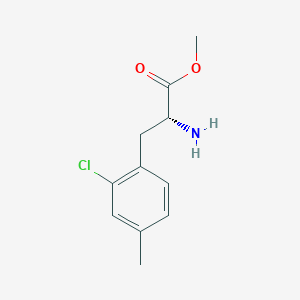
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)
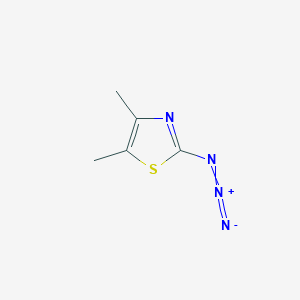



![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)
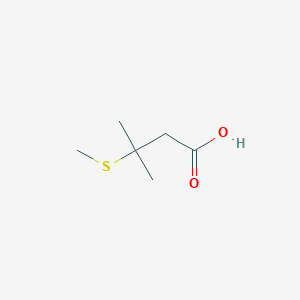
![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
![rel-(1R,3s,5S)-bicyclo[3.1.0]hexan-3-amine](/img/structure/B13525045.png)
